Clenhexerol Hydrochloride
Overview
Description
Clenhexerol Hydrochloride is a chemical compound known for its role as an impurity of Clenbuterol. Clenbuterol is a beta-adrenergic agent used in human and veterinary medicine as a bronchodilator and tocolytic. This compound has a molecular formula of C14H22Cl2N2O.HCl and a molecular weight of 341.708 g/mol.
Biochemical Analysis
Biochemical Properties
Clenhexerol Hydrochloride interacts with β2-adrenergic receptors . These receptors are proteins that respond to epinephrine and norepinephrine, hormones that are involved in various physiological responses such as the fight-or-flight response. When this compound binds to these receptors, it triggers a series of biochemical reactions that lead to the dilation of bronchial muscles, increased heart rate, and relaxation of uterine muscles .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, when it binds to β2-adrenergic receptors on the surface of cells, it activates a signaling pathway that leads to the relaxation of smooth muscle cells in the bronchi and uterus . This can help alleviate symptoms of conditions like asthma and premature labor .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with β2-adrenergic receptors . This binding activates the receptor, which in turn activates a G protein inside the cell. The activated G protein then stimulates the production of cyclic AMP (cAMP), a molecule that acts as a second messenger within the cell. Increased levels of cAMP lead to a series of events that result in the relaxation of smooth muscle cells .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Lower doses typically lead to the desired therapeutic effects, such as bronchodilation and tocolysis. High doses can lead to adverse effects, including tachycardia (rapid heart rate) and tremors
Metabolic Pathways
This compound is involved in the adrenergic signaling pathway, which is a metabolic pathway. It interacts with β2-adrenergic receptors and influences the levels of cAMP, a key metabolite in this pathway
Subcellular Localization
The subcellular localization of this compound is likely at the cell membrane, where the β2-adrenergic receptors it targets are located
Preparation Methods
The synthesis of Clenhexerol Hydrochloride involves chemical reactions that require specific reagents and conditions. The preparation method typically involves the use of chemical reagents and equipment under appropriate experimental conditions . Industrial production methods for this compound are carried out in cGMP synthesis workshops, ensuring high purity and quality.
Chemical Reactions Analysis
Clenhexerol Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Clenhexerol Hydrochloride has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical testing within the food and beverage sector.
Biology: Studied for its interactions with biological systems and potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic uses and effects on the respiratory system.
Industry: Utilized in the production of high-quality reference materials for various industrial applications.
Mechanism of Action
The mechanism of action of Clenhexerol Hydrochloride involves its interaction with beta-adrenergic receptors. Similar to Clenbuterol, it acts as a beta-2 agonist, stimulating adenylyl cyclase activity. This leads to the relaxation of smooth muscle in the bronchioles, resulting in bronchodilation . The molecular targets and pathways involved include the beta-2 adrenergic receptor and the downstream signaling pathways that mediate smooth muscle relaxation .
Comparison with Similar Compounds
Clenhexerol Hydrochloride can be compared with other beta-adrenergic agents such as:
Clenbuterol: A widely used bronchodilator and tocolytic agent.
Salbutamol: Another beta-2 agonist used for the treatment of asthma.
Terbutaline: A beta-2 agonist used for the management of bronchospasm.
This compound is unique due to its specific molecular structure and its role as an impurity of Clenbuterol .
Properties
IUPAC Name |
1-(4-amino-3,5-dichlorophenyl)-2-(3-methylbutylamino)ethanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20Cl2N2O.ClH/c1-8(2)3-4-17-7-12(18)9-5-10(14)13(16)11(15)6-9;/h5-6,8,12,17-18H,3-4,7,16H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVWUZFPJCXIOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNCC(C1=CC(=C(C(=C1)Cl)N)Cl)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70746882 | |
Record name | 1-(4-Amino-3,5-dichlorophenyl)-2-[(3-methylbutyl)amino]ethan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70746882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37158-48-8 | |
Record name | 1-(4-Amino-3,5-dichlorophenyl)-2-[(3-methylbutyl)amino]ethan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70746882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 37158-48-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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